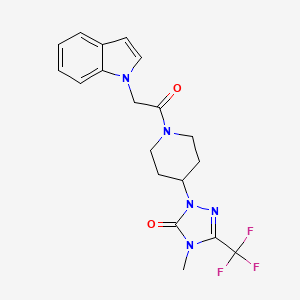
1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Indole Derivatives Synthesis and Applications
Indole derivatives are pivotal in synthetic chemistry and pharmacology. For instance, the synthesis and reactivity of indolylmethylium ions have been explored to understand their potential in creating nucleophilic reaction partners, showcasing the versatility of indole moieties in synthetic applications (E. Follet et al., 2015). This research underscores the indole ring's capacity to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.
Piperidine-Based Compounds and Their Reactivity
Piperidine, a six-membered nitrogen-containing heterocycle, is a crucial scaffold in medicinal chemistry. Novel synthesis approaches for creating 1,2,3-triazoles utilizing piperidine highlight its importance in constructing complex molecules (Jian Zhang et al., 2013). These methodologies enable the development of compounds with potential antibacterial and antifungal properties, demonstrating the piperidine ring's utility in drug design.
1,2,4-Triazole Moieties in Drug Discovery
1,2,4-Triazole derivatives are known for their broad biological activities. The synthesis and fungicidal activity of triazole-containing compounds, for example, reveal their potential as agricultural chemicals (H. Mao et al., 2013). This research suggests that triazole rings can be effectively incorporated into molecules to combat plant pathogens, highlighting their significance beyond pharmaceutical applications.
properties
IUPAC Name |
2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c1-24-17(19(20,21)22)23-27(18(24)29)14-7-10-25(11-8-14)16(28)12-26-9-6-13-4-2-3-5-15(13)26/h2-6,9,14H,7-8,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIMYDYPACRVPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine](/img/structure/B2375030.png)
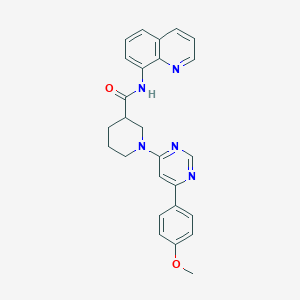
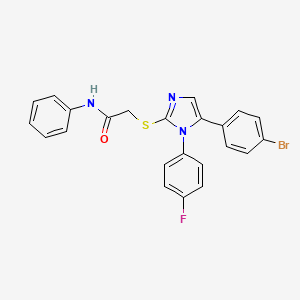
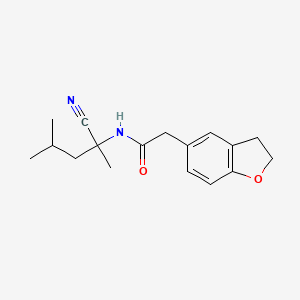
![N-(3-acetylphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2375038.png)
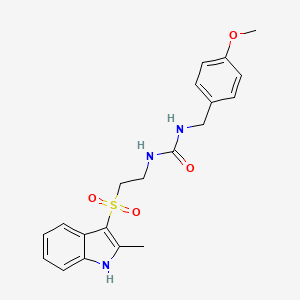
![N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide](/img/structure/B2375042.png)

![N-[2-[Methyl(1-pyridin-2-ylethyl)amino]ethyl]prop-2-enamide](/img/structure/B2375044.png)
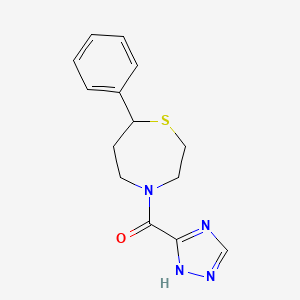
![2-({3-cyano-6-hydroxy-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2375047.png)
![Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2375048.png)
![2-Chloro-1-(3,3-dioxo-7-oxa-3lambda6-thia-10-azaspiro[5.6]dodecan-10-yl)ethanone](/img/structure/B2375049.png)
![[2-(4-Butylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2375052.png)